2-methyl-N-{(5E)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
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Overview
Description
2-METHYL-N-[(5E)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a benzodioxole ring, and a thiazolidinone ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[(5E)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Nitro Group: Nitration of the benzodioxole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a thiourea derivative with an α-haloketone.
Condensation Reaction: The final step involves the condensation of the nitrobenzodioxole derivative with the thiazolidinone derivative in the presence of a suitable base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-[(5E)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like sodium borohydride.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Halogenated Derivatives: Substitution reactions can introduce halogen atoms into the benzodioxole ring.
Scientific Research Applications
2-METHYL-N-[(5E)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[(5E)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways, bacterial cell wall synthesis, or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways, leading to reduced inflammation, bacterial growth, or cancer cell survival.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-N-[(5E)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-THIAZOLIDIN-3-YL]BENZAMIDE: Similar structure but lacks the sulfanylidene group.
2-METHYL-N-[(5E)-5-[(6-AMINO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of the nitro group and the sulfanylidene group in 2-METHYL-N-[(5E)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H13N3O6S2 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-methyl-N-[(5E)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C19H13N3O6S2/c1-10-4-2-3-5-12(10)17(23)20-21-18(24)16(30-19(21)29)7-11-6-14-15(28-9-27-14)8-13(11)22(25)26/h2-8H,9H2,1H3,(H,20,23)/b16-7+ |
InChI Key |
GXEHGVXAAKFYJB-FRKPEAEDSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C\C3=CC4=C(C=C3[N+](=O)[O-])OCO4)/SC2=S |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4)SC2=S |
Origin of Product |
United States |
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